Functional Synergy with MRTX1133 vs. GSK2795039
The primary functional differentiation for Nox2-IN-3 is its reported capacity to enhance the sensitivity of tumor cells to the KRAS G12D inhibitor, MRTX1133 [1]. In contrast, the benchmark NOX2 inhibitor GSK2795039 is characterized by its standalone effects, including inhibiting PMA-induced ROS production in HL60 cells with an IC50 of 182 nM and demonstrating in vivo efficacy in models of inflammation and pancreatitis . There are no reported studies demonstrating that GSK2795039 can similarly sensitize tumor cells to KRAS G12D inhibition, highlighting a distinct functional application for Nox2-IN-3 in oncology research.
| Evidence Dimension | Functional Outcome (Combination Therapy Synergy) |
|---|---|
| Target Compound Data | Sensitizes tumor cells to MRTX1133 |
| Comparator Or Baseline | GSK2795039: No reported synergy with MRTX1133 |
| Quantified Difference | Qualitative difference in functional application (Synergy vs. Standalone activity) |
| Conditions | Tumor cell assays (cell line not specified) |
Why This Matters
This functional distinction is critical for researchers investigating combination therapies for KRAS-driven cancers, making Nox2-IN-3 a uniquely valuable tool for these specific experimental models.
- [1] TargetMol. (n.d.). NOX2-IN-3 (compound 3), functioning as an inhibitor of NOX2 (NADPH Oxidase 2), enhances the sensitivity of tumor cells to MRTX1133. View Source
